Benzene-1,3,5-triamine;ethanol;trihydrochloride
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Overview
Description
Benzene-1,3,5-triamine;ethanol;trihydrochloride is a chemical compound that consists of benzene-1,3,5-triamine, ethanol, and three hydrochloride groups. This compound is known for its crystalline structure and solubility in water and certain organic solvents. It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3,5-triamine;ethanol;trihydrochloride typically involves the reaction of aniline with hydrochloric acid to form aniline hydrochloride. This intermediate is then subjected to oxidation under alkaline conditions to produce benzene-1,3,5-triamine hydrochloride . The ethanol component is introduced through a subsequent reaction, resulting in the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is typically crystallized and purified through recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3,5-triamine;ethanol;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other amine compounds.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Benzene-1,3,5-triamine;ethanol;trihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzene-1,3,5-triamine;ethanol;trihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-triamine trihydrochloride: Similar in structure but without the ethanol component.
Ethanol compound with benzene-1,3,5-triamine (10.7) trihydrochloride: A related compound with a different stoichiometric ratio of ethanol.
Uniqueness
Benzene-1,3,5-triamine;ethanol;trihydrochloride is unique due to its specific combination of benzene-1,3,5-triamine, ethanol, and three hydrochloride groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
benzene-1,3,5-triamine;ethanol;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.C2H6O.3ClH/c7-4-1-5(8)3-6(9)2-4;1-2-3;;;/h1-3H,7-9H2;3H,2H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKUFPMELIDXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.C1=C(C=C(C=C1N)N)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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